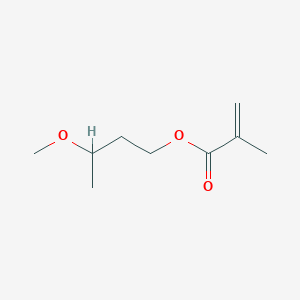

3-Methoxybutyl methacrylate

Description

Significance of Methacrylate (B99206) Monomers in Polymer Synthesis

Methacrylate monomers are a cornerstone of modern polymer chemistry, prized for their versatility and the wide range of properties they can impart to the resulting polymers. nih.gov These monomers, which are derivatives of methacrylic acid, are readily polymerized through various techniques, including free-radical, anionic, and controlled radical polymerization methods. researchgate.netgoogle.com The resulting poly(methacrylate)s are found in a vast array of applications, from transparent plastics and coatings to adhesives and dental resins. nih.govontosight.ai The inherent stability of the methacrylate backbone, coupled with the ability to introduce a diverse range of chemical functionalities through the ester group, allows for the precise tuning of polymer properties to meet specific performance requirements. nih.gov

Overview of Functional Methacrylate Structures and Their Polymerization Behavior

The true power of methacrylate polymer science lies in the use of functional monomers. By incorporating specific chemical groups into the monomer structure, chemists can design polymers with tailored characteristics such as hydrophilicity, reactivity, and thermal stability. tandfonline.com Common functional groups include hydroxyl, carboxyl, amino, and epoxy moieties. google.com.na The polymerization behavior of these functional monomers can be influenced by the nature of the functional group. For instance, certain groups may participate in side reactions or affect the kinetics of the polymerization process. rsc.org

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP), have become invaluable tools for the synthesis of well-defined polymers from functional methacrylates. rsc.orgacs.orgacs.org These methods allow for precise control over molecular weight, architecture, and composition, opening the door to the creation of complex polymer structures like block copolymers and star polymers. researchgate.netrsc.org

Specific Contextualization of 3-Methoxybutyl Methacrylate (3-MBMA) within Advanced Polymer Research

Within the vast family of functional methacrylates, this compound (3-MBMA) emerges as a monomer with intriguing potential for advanced polymer research. google.com.nagoogle.com Its structure features a methoxy (B1213986) group located on the butyl side chain, which can influence the polymer's properties in several ways. The presence of the ether linkage can impact polarity, solubility, and glass transition temperature.

Research into 3-MBMA is often situated within the development of specialty polymers for applications such as coatings, adhesives, and binders where specific performance characteristics are required. ontosight.ai The incorporation of 3-MBMA into a polymer backbone can modify its mechanical properties, adhesion to various substrates, and resistance to environmental factors.

Research Scope and Objectives in the Study of 3-MBMA Polymerization

The study of this compound polymerization is driven by the desire to understand how its unique chemical structure translates into macroscopic polymer properties. Key research objectives in this area include:

Investigating Polymerization Kinetics: Determining the reactivity of 3-MBMA in various polymerization systems, including conventional free-radical and controlled radical polymerization techniques. This involves studying reaction rates, monomer conversion, and the effect of reaction conditions.

Characterizing Polymer Structure: Analyzing the molecular weight, molecular weight distribution, and microstructure (e.g., tacticity) of poly(this compound) (P(3-MBMA)). researchgate.netgfzxb.org

Evaluating Polymer Properties: Measuring the thermal properties (e.g., glass transition temperature), mechanical properties (e.g., tensile strength, elongation), and surface properties of P(3-MBMA) and its copolymers. gfzxb.org

Exploring Copolymerization: Synthesizing copolymers of 3-MBMA with other monomers to create materials with a unique combination of properties. For instance, copolymerizing with a hydrophilic monomer could lead to amphiphilic materials with applications in drug delivery or surface modification.

Developing Novel Applications: Leveraging the specific properties of 3-MBMA-containing polymers to create new materials for advanced technologies, such as high-performance coatings, specialty adhesives, and functional binders. perodox.com

The following sections will delve deeper into the synthesis, properties, and potential applications of this intriguing functional monomer.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxybutyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-7(2)9(10)12-6-5-8(3)11-4/h8H,1,5-6H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKKCUWIMOZYOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)C(=C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282089 | |

| Record name | 3-METHOXYBUTYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6976-96-1 | |

| Record name | NSC24165 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-METHOXYBUTYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 3 Methoxybutyl Methacrylate

Esterification Routes for 3-MBMA Production

Esterification, the process of forming an ester from an alcohol and an acid, is the cornerstone of 3-MBMA synthesis. This can be achieved through several approaches, each with its own set of conditions and outcomes.

Direct esterification involves the reaction of 3-methoxybutanol with methacrylic acid. This process is typically catalyzed by an acid and involves the removal of water to drive the reaction towards the formation of the ester product. The general reaction is as follows:

CH₃OCH(CH₃)CH₂CH₂OH + CH₂=C(CH₃)COOH ⇌ CH₃OCH(CH₃)CH₂CH₂OCOC(CH₃)=CH₂ + H₂O

The kinetics of the esterification of methacrylic acid with alcohols can vary depending on the specific alcohol used. For instance, the esterification with n-butyl alcohol has been found to be first order with respect to both the acid and the alcohol. researchgate.net In contrast, the reaction with propyl alcohol is second order with respect to both reactants, indicating a more complex, non-elementary kinetic profile. researchgate.net To achieve high yields, it is crucial to effectively remove the water produced during the reaction, often through azeotropic distillation. google.com

Transesterification is an alternative route where an existing ester, typically a simple alkyl methacrylate (B99206) like methyl methacrylate (MMA), reacts with 3-methoxybutanol to form 3-MBMA and a more volatile alcohol byproduct (methanol). google.commasterorganicchemistry.com This equilibrium-driven reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

The general transesterification reaction is:

CH₂=C(CH₃)COOCH₃ + CH₃OCH(CH₃)CH₂CH₂OH ⇌ CH₃OCH(CH₃)CH₂CH₂OCOC(CH₃)=CH₂ + CH₃OH

This method is advantageous as it can sometimes be performed under milder conditions than direct esterification. google.comgoogle.com The removal of the low-boiling alcohol byproduct, such as methanol, is essential to shift the equilibrium towards the desired product. google.com This is often accomplished through distillation. google.com The choice of catalyst is critical and can significantly influence the reaction rate and selectivity. google.com

While direct esterification and transesterification are the most common methods, other strategies for synthesizing functional methacrylates exist. One such method involves the reaction of boron esters of alcohols with methacrylic acid. researchgate.net This two-step, one-pot process first forms the boron ester, followed by acidolysis with methacrylic acid to yield the functional methacrylate. researchgate.net This approach has been successfully used to prepare various functional methacrylate monomers. researchgate.net

Another alternative involves post-polymerization modification, where a precursor polymer is first synthesized and then chemically altered to introduce the desired functionality. rsc.orgacs.org For example, polymers with activated ester groups can be reacted with a functional alcohol to create a functionalized polymer. acs.org While not a direct synthesis of the monomer, this method highlights the versatility of creating polymers with specific functionalities.

Catalytic Systems in 3-MBMA Synthesis

The choice of catalyst is a critical factor in the synthesis of 3-methoxybutyl methacrylate, influencing reaction rates, yields, and purity. A variety of catalysts can be employed for both direct esterification and transesterification reactions.

For direct esterification, strong acids such as sulfuric acid or p-toluenesulfonic acid are commonly used. google.com These catalysts work by protonating the carbonyl oxygen of the methacrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

In transesterification reactions, both acid and base catalysts are effective. masterorganicchemistry.com Acid catalysts function similarly to their role in direct esterification. masterorganicchemistry.com Base catalysts, such as sodium methoxide, work by deprotonating the alcohol, increasing its nucleophilicity. masterorganicchemistry.com Mixed salt systems, for example, a combination of cesium carbonate and lithium chloride, have also been shown to be highly active catalysts for transesterification, even at lower temperatures. google.com Enzymatic catalysts, such as immobilized lipases like Novozym 435, offer a greener alternative and can provide high conversion rates under mild conditions. nih.gov

The development of novel catalysts is an ongoing area of research. For instance, heteropoly compounds are being explored for the synthesis of methacrylic acid itself, which is a key precursor for 3-MBMA. rsc.orgchemicalbook.com

Reaction Condition Optimization for Enhanced 3-MBMA Synthesis Yields and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, pressure, and the molar ratio of reactants.

In direct esterification, the reaction temperature is typically elevated to facilitate the removal of water via azeotropic distillation. google.com However, excessively high temperatures can lead to side reactions and polymerization of the monomer. The use of a polymerization inhibitor is therefore standard practice. google.com

For transesterification, the reaction temperature is often dictated by the boiling point of the azeotrope formed between the starting alkyl methacrylate and the alcohol byproduct. google.com Reduced pressure can be applied to lower the distillation temperature, which is particularly useful for heat-sensitive compounds. google.com The molar ratio of the reactants also plays a significant role; using an excess of the starting alkyl (meth)acrylate can help drive the reaction to completion. google.com

The table below summarizes key parameters and their typical ranges for esterification reactions.

| Parameter | Direct Esterification | Transesterification |

| Temperature | 60°C - 150°C google.com | 70°C - 110°C google.com |

| Pressure | Atmospheric or Reduced google.com | Reduced google.com |

| Reactant Ratio (Alcohol:Acid/Ester) | Stoichiometric or slight excess of one reactant | 1:2 to 1:6.5 (Alcohol to Ester) google.com |

| Catalyst Concentration | 0.1 - 10 wt% (acid catalysts) google.com | Varies depending on catalyst system |

Analytical Verification of Monomer Identity and Purity for Polymerization Studies

After synthesis, it is crucial to verify the identity and purity of the this compound monomer before its use in polymerization studies. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. Both ¹H and ¹³C NMR can confirm the presence of the characteristic functional groups in the 3-MBMA molecule, such as the methoxy (B1213986), butyl, and methacrylate moieties. researchgate.netnih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of 3-MBMA would show characteristic absorption bands for the C=O (ester carbonyl), C=C (vinyl), and C-O-C (ether) bonds. researchgate.netnih.gov

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a standard method for determining the purity of the monomer. nih.gov GC can separate the desired product from any unreacted starting materials, byproducts, or impurities, allowing for quantitative analysis of its purity. nih.gov

The following table lists common analytical techniques and their applications in the verification of 3-MBMA.

| Analytical Technique | Information Obtained |

| ¹H and ¹³C NMR | Structural confirmation, identification of protons and carbons in different chemical environments. researchgate.netnih.gov |

| FT-IR Spectroscopy | Identification of functional groups (e.g., C=O, C=C, C-O-C). researchgate.netnih.gov |

| Gas Chromatography (GC) | Determination of purity, separation of components in a mixture. nih.gov |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern, confirming the identity of the compound. |

Homopolymerization Mechanisms and Kinetics of 3 Methoxybutyl Methacrylate

Controlled Radical Polymerization (CRP) of 3-MBMA

Controlled Radical Polymerization (CRP), also known as Reversible-Deactivation Radical Polymerization (RDRP), encompasses a range of techniques that provide enhanced control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. acs.orgnih.gov These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, which are unable to propagate or terminate. acs.org This reversible deactivation minimizes irreversible termination reactions, allowing polymer chains to grow more uniformly. google.com

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used CRP method applicable to a broad range of monomers, including methacrylates. chemrestech.comchemrestech.com The process is catalyzed by a transition metal complex (commonly copper-based) and initiated by an alkyl halide. chemrestech.com

The general mechanism for the ATRP of a methacrylate (B99206) like 3-MBMA involves the following key components:

Monomer: 3-Methoxybutyl methacrylate (3-MBMA).

Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate or a similar compound, which determines the starting point for each polymer chain. acs.org

Catalyst: A transition metal salt, typically a copper(I) halide like CuBr. chemrestech.comchemrestech.com

Ligand: A nitrogen-based ligand, such as bipyridine or a substituted variant, which complexes with the copper catalyst to solubilize it and tune its reactivity. chemrestech.comchemrestech.com

In the ATRP process, the catalyst (e.g., Cu(I)/Ligand) abstracts a halogen atom from the initiator (R-X), generating a carbon-centered radical (R•) and oxidizing the metal complex (e.g., to X-Cu(II)/Ligand). This radical then initiates polymerization by adding to a monomer molecule. The propagating radical can then be reversibly deactivated by reacting with the oxidized metal complex, reforming the dormant alkyl halide-terminated chain and the reduced catalyst. acs.org

This reversible activation-deactivation cycle ensures that the concentration of active radicals at any given moment is very low, significantly suppressing termination reactions. This control leads to key characteristics of a living polymerization:

A linear increase in the number-average molecular weight (Mn) with monomer conversion. chemrestech.comchemrestech.com

The ability to produce polymers with low polydispersity indices (PDI = Mw/Mn), often in the range of 1.1–1.4. chemrestech.comresearchgate.net

The synthesis of well-defined polymer architectures, such as block copolymers, by sequential monomer addition. acs.org

Studies on similar functional methacrylates have demonstrated high initiator efficiencies and well-controlled polymerization using ATRP. chemrestech.comchemrestech.com

Atom Transfer Radical Polymerization (ATRP) of 3-MBMA

Catalyst Systems and Ligand Design for ATRP Control

Atom Transfer Radical Polymerization (ATRP) of methacrylates relies on a transition metal complex, typically copper or iron-based, to reversibly deactivate propagating radicals. The choice of catalyst and ligand is crucial for achieving good control over the polymerization of methacrylates like 3-MBMA.

Copper-based catalysts, such as copper(I) bromide (CuBr), are widely used in combination with nitrogen-based ligands. cmu.educhemrestech.com Ligands like 2,2'-bipyridine (B1663995) (bpy) and its derivatives, as well as multidentate amine ligands such as tris(2-pyridylmethyl)amine (B178826) (TPMA) and pentamethyldiethylenetriamine (PMDETA), are effective in solubilizing the copper complex and tuning its reactivity. cmu.edusci-hub.se For instance, in the ATRP of methyl methacrylate (MMA), a structurally similar monomer, the CuBr/PMDETA system has been shown to yield well-defined polymers. cmu.edu

Iron-based catalysts are an environmentally friendly and less toxic alternative to copper. nih.govmdpi.com Complexes of iron(II) and iron(III) with ligands such as triphenylphosphine (B44618) (PPh₃) and its derivatives have been successfully employed for the ATRP of methacrylates. nih.govmdpi.com The electronic properties of the phosphine (B1218219) ligands can be tuned to modulate the catalyst activity; electron-donating groups on the ligand generally increase the catalytic activity. mdpi.com

The design of the ligand is critical in ATRP as it influences the redox potential of the metal center, which in turn affects the equilibrium between the active and dormant species. For methacrylates, a catalyst that is sufficiently active to ensure a fast initiation and propagation but also provides rapid deactivation is required to minimize termination reactions and achieve a narrow polydispersity.

A representative table of catalyst systems used in the ATRP of methacrylates is provided below.

| Catalyst | Ligand | Monomer Example | Reference |

| CuBr | 2,2'-bipyridine (bpy) | Methyl Methacrylate | cmu.edu |

| CuBr | Pentamethyldiethylenetriamine (PMDETA) | Methyl Methacrylate | cmu.edu |

| CuBr₂/Sn(EH)₂ | Tris(2-pyridylmethyl)amine (TPMA) | Butyl Methacrylate | sci-hub.se |

| FeCl₃/TPED | Triphenylphosphine (PPh₃) | Methyl Methacrylate | nih.gov |

| FeBr₃ | (in situ) | Methacrylates | mdpi.com |

Reaction Kinetics and Living Character Assessment

The kinetics of ATRP for methacrylates like 3-MBMA are characterized by a first-order dependence of the rate of polymerization on the monomer concentration. A linear relationship between ln([M]₀/[M]) and time is indicative of a constant concentration of propagating radicals, a hallmark of a controlled polymerization. cmu.edu

The "living" character of the polymerization is assessed by several criteria:

Linear evolution of molecular weight with conversion: The number-average molecular weight (Mn) should increase linearly as monomer is consumed. This indicates that all chains are initiated at the beginning of the reaction and grow at a similar rate.

Low polydispersity index (PDI): The PDI (Mw/Mn) is a measure of the breadth of the molecular weight distribution. For a well-controlled ATRP, PDI values are typically below 1.5, and often as low as 1.1. chemrestech.com

Chain-end functionality: The retention of the halogen atom at the chain end allows for the re-initiation of polymerization upon the addition of more monomer, leading to the formation of block copolymers.

For example, in the ATRP of butyl methacrylate, kinetic modeling has been employed to understand the experimental trends, highlighting the importance of slow initiation and the influence of the reducing agent concentration on conversion and end-group functionality. sci-hub.se The rate of polymerization for but-3-en-1-yl methacrylate, another related monomer, was found to be 2.03 x 10⁻³ s⁻¹. chemrestech.com

The following table summarizes typical kinetic data for the ATRP of methacrylates.

| Monomer | Initiator | Catalyst/Ligand | PDI (Mw/Mn) | Reference |

| Methyl Methacrylate | EBiB | CuBr/PMDETA | 1.09 - 1.18 | cmu.edu |

| Butyl Methacrylate | EBiB | CuBr₂/TPMA | < 1.5 | sci-hub.se |

| But-3-en-1-yl methacrylate | DSEBBP | CuBr/Bpy | 1.1 - 1.3 | chemrestech.com |

Initiator Influence on Polymerization Control

The choice of initiator in ATRP is crucial as it determines the number of polymer chains and should mimic the structure of the dormant polymer chain end. For methacrylates, alkyl halides with a tertiary bromine atom, such as ethyl 2-bromoisobutyrate (EBiB), are highly efficient initiators. cmu.edusci-hub.se The initiator should have a carbon-halogen bond that is readily and reversibly cleaved by the catalyst complex.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of 3-MBMA

RAFT polymerization is a versatile reversible deactivation radical polymerization (RDRP) technique that can be applied to a wide range of monomers, including methacrylates, by selecting an appropriate chain transfer agent (CTA). sigmaaldrich.comresearchgate.net

Chain Transfer Agent (CTA) Design and Efficiency

The key to a successful RAFT polymerization is the choice of the CTA, which typically has the structure Z-C(=S)S-R. The effectiveness of the CTA depends on the substituents Z (the activating group) and R (the leaving group). sigmaaldrich.commdpi.com

For the polymerization of "more-activated monomers" like methacrylates, trithiocarbonates and dithioesters are generally effective CTAs. sigmaaldrich.com The Z group should be able to activate the C=S double bond towards radical addition, while the R group should be a good homolytic leaving group that can efficiently re-initiate polymerization.

Examples of CTAs used for methacrylates include:

2-Cyano-2-propyldodecyl trithiocarbonate (B1256668) (CPDT) researchgate.net

4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CDTPA) researchgate.net

Symmetrical trithiocarbonates with diphenylmethyl as the R group mdpi.com

The efficiency of the CTA is determined by its transfer constant, which should be high to ensure that the CTA is consumed early in the polymerization and that all chains have a similar probability of growth.

Mechanistic Insights into RAFT Polymerization of 3-MBMA

The mechanism of RAFT polymerization involves a series of addition-fragmentation equilibria. A radical initiator generates propagating radicals, which add to the C=S bond of the CTA. The resulting intermediate radical can then fragment to release either the initial R group (which then initiates a new polymer chain) or the polymeric chain. This rapid exchange between active and dormant species (the CTA-adduct) allows for controlled chain growth. acs.org

For methacrylates, the choice of both the Z and R groups is critical. The R group must be able to re-initiate the polymerization of the methacrylate monomer efficiently. Some symmetrical trithiocarbonates have shown good control over methacrylate polymerization, although they may require atypical initiator-to-CTA ratios to achieve predictable molecular weights. mdpi.com The stability and steric hindrance of the leaving group play a significant role in the re-initiation step.

Nitroxide-Mediated Polymerization (NMP) of 3-MBMA

Nitroxide-mediated polymerization (NMP) is another powerful RDRP technique, but its application to the homopolymerization of methacrylates has been challenging. acs.orgnih.gov

NMP relies on the reversible thermal homolysis of an alkoxyamine to generate a propagating radical and a stable nitroxide radical. icp.ac.rumdpi.com The nitroxide reversibly traps the propagating radical, establishing an equilibrium between active and dormant chains.

While NMP is effective for styrenic monomers, the control over methacrylate polymerization is often poor. acs.orgnih.gov This is attributed to a slow rate of deactivation and a significant contribution of disproportionation termination reactions of the methacrylate propagating radicals.

However, significant progress has been made through the design of new nitroxides and alkoxyamine initiators. Nitroxides such as N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (SG1) and 2,2,5-trimethyl-4-phenyl-3-azahexane-3-oxy (TIPNO) have shown improved control over the polymerization of methacrylates, particularly when used in copolymerizations or with specific strategies. acs.orgresearchgate.net For the homopolymerization of methacrylates, often a small amount of a controlling comonomer like styrene (B11656) is added to improve the kinetics and control. researchgate.net The use of high-molecular-weight alkoxyamines can also enable controlled polymerization at lower temperatures. researchgate.net

The key challenges in the NMP of methacrylates like 3-MBMA remain the achievement of low polydispersity and high livingness, which are often compromised by the inherent reactivity of the methacrylate propagating radicals.

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| 3-MBMA | This compound |

| ATRP | Atom Transfer Radical Polymerization |

| RAFT | Reversible Addition-Fragmentation Chain Transfer |

| NMP | Nitroxide-Mediated Polymerization |

| CuBr | Copper(I) bromide |

| bpy | 2,2'-bipyridine |

| TPMA | Tris(2-pyridylmethyl)amine |

| PMDETA | Pentamethyldiethylenetriamine |

| PPh₃ | Triphenylphosphine |

| MMA | Methyl methacrylate |

| EBiB | Ethyl 2-bromoisobutyrate |

| DSEBBP | disulfanediylbis(ethane-2,1-diyl) bis(2-bromo-2-methylpropanoate) |

| CTA | Chain Transfer Agent |

| CPDT | 2-Cyano-2-propyldodecyl trithiocarbonate |

| CDTPA | 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid |

| SG1 | N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide |

| TIPNO | 2,2,5-trimethyl-4-phenyl-3-azahexane-3-oxy |

| TPED | 1,1,2,2-tetraphenyl-1,2-ethanediol |

| Sn(EH)₂ | Tin(II) 2-ethylhexanoate |

Anionic Polymerization of 3-MBMA

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined structures, narrow molecular weight distributions, and controlled molecular weights. advancedsciencenews.com For polar monomers like methacrylates, this method can be challenging due to side reactions involving the ester group. cmu.edu

The choice of initiator and the nature of the counterion are critical in controlling the anionic polymerization of methacrylates. acs.org Bulky initiators are often preferred to minimize side reactions with the monomer's carbonyl group. acs.org The polymerization is typically conducted in polar solvents at low temperatures (<-60 °C). acs.org

Common initiators include organolithium compounds, such as 1,1-diphenylhexyllithium (DPHLi), often used in tetrahydrofuran (B95107) (THF) at low temperatures like 195 K. kpi.ua The counterion significantly influences the polymerization. For instance, the reactivity of ion pairs generally decreases with a smaller ionic radius (from Cs+ to Li+), while the rate of termination reactions decreases from Li+ to Cs+. acs.org

Metal-free initiator systems, such as tetrabutylammonium (B224687) salts, have also been investigated. cmu.edu However, these can lead to poor control over molecular weight and broad molecular weight distributions due to incomplete initiation and side reactions like Hofmann elimination. acs.orgcmu.edu The use of tetraphenylphosphonium (B101447) as a counterion in the anionic polymerization of MMA has shown to result in a living polymerization even at room temperature, with narrow molecular weight distributions (Mw/Mn < 1.1). acs.org

Additives, often referred to as ligands, can be used to stabilize the active centers and improve control. These include alkali metal tert-alkoxides, alkali metal halides (like LiCl), and alkylaluminums. cmu.eduuliege.be For example, LiCl-complexed sec-butyl lithium has been used to initiate the anionic polymerization of various methacrylates. uliege.be

Table 3: Initiator Systems for Anionic Polymerization of Methacrylates

| Initiator System | Counterion | Additive/Ligand | Key Characteristics | Reference |

|---|---|---|---|---|

| 1,1-diphenylhexyllithium (DPHLi) | Li+ | None | Used in THF at low temperatures. | kpi.ua |

| Tetraphenylphosphonium triphenylmethanide | PPh4+ | None | Living polymerization at room temperature. | acs.org |

| sec-butyl lithium | Li+ | LiCl | Controlled polymerization of various methacrylates. | uliege.be |

| Ethyl α-lithioisobutyrate (EiBLi) | Li+ | Tetraalkylammonium halides / AlR'3 | Fast, living polymerization of MMA in toluene (B28343). | uliege.be |

A key feature of a living polymerization is the absence of chain termination and transfer reactions. This leads to a linear relationship between the number-average molecular weight (Mn) and monomer conversion, and polymers with low polydispersity indices (PDI or Mw/Mn).

In the anionic polymerization of methacrylates, achieving living characteristics often requires careful control of reaction conditions. For example, the anionic polymerization of MMA with DPH-Li in toluene in the presence of lithium 2-methoxyethoxide (LiOEM) shows a linear first-order time-conversion plot and a linear increase of the degree of polymerization with conversion, indicating the absence of transfer reactions. uni-bayreuth.de The resulting polymers exhibit narrow molecular weight distributions (Mw/Mn < 1.1). uni-bayreuth.de

Kinetic studies often involve monitoring the monomer conversion over time. First-order kinetics with respect to monomer concentration is typically observed in well-controlled systems. acs.org The rate of polymerization is influenced by the counterion, solvent, and temperature. For instance, the polymerization of MMA with a tetraphenylphosphonium counterion follows first-order kinetics after a short induction period. acs.org

Surface-initiated living anionic polymerization (SI-LAP) is a technique for grafting polymer chains from a surface, allowing for the creation of functionalized materials with well-defined polymer brushes. researchgate.net This method offers a catalyst-free approach to surface modification. researchgate.net

A recent study investigated the SI-LAP of various methacrylate monomers, including methyl methacrylate (MMA) and functional methacrylates like 2-(trimethylsilyloxy)ethyl methacrylate (HEMA-TMS) and ferrocenylmethyl methacrylate (FMMA), from the surface of porous polystyrene microparticles. researchgate.net The study demonstrated the living character of the polymerization at the particle surface. researchgate.net

The process typically involves immobilizing an initiator on the surface, followed by the addition of the monomer. The living nature of the polymerization allows for the synthesis of well-defined polymer grafts with controlled length and functionality. For example, the polymerization of HEMA-TMS followed by post-modification allowed for the preparation of fluorescent particles. researchgate.net The polymerization of FMMA resulted in stimuli-responsive particles with adjustable polymer content. researchgate.net

Emulsion and Suspension Polymerization Techniques for 3-MBMA

Emulsion and suspension polymerization are heterogeneous polymerization techniques widely used for producing polymer dispersions and beads, respectively. This compound is listed as a suitable monomer for both emulsion and suspension polymerization processes in various patent literature. google.comperodox.comgoogle.com

In emulsion polymerization , the monomer is emulsified in an aqueous medium with the aid of a surfactant. Polymerization is initiated in the aqueous phase, and the polymer particles are formed within the micelles. This technique is suitable for producing high molecular weight polymers at a high polymerization rate. orientjchem.org A patent describes a two-stage emulsion polymerization process where a branched methacrylate, which could include this compound, is used in the first monomer feed to form an acid-functional polymer that is then further polymerized. google.com

Suspension polymerization involves dispersing the monomer as droplets in an aqueous medium, with a stabilizer to prevent coalescence. Polymerization occurs within these individual monomer droplets, which act as tiny bulk reactors. makevale.com This method is often used to produce polymer beads in a desired size range. makevale.comgoogle.com A patent for a high-performance polymerization initiator, Di(3-methoxybutyl) peroxydicarbonate, highlights its use in the suspension polymerization of methyl methacrylate (MMA), suggesting its applicability to similar monomers like 3-MBMA. perodox.com The process typically involves mechanical stirring to maintain the suspension and heating to decompose the initiator. makevale.com

Table 4: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | 3-MBMA |

| 2,2,6,6-tetramethylpiperidine-N-oxyl | TEMPO |

| N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] | SG1 |

| 2,2,5-trimethyl-4-phenyl-3-azahexane-3-oxy | TIPNO |

| 3-(((2-cyanopropan-2-yl)oxy)(cyclohexyl)amino)-2,2-dimethyl-3-phenylpropanenitrile | Dispolreg 007 |

| Methyl Methacrylate | MMA |

| 2,2-dimethoxy-2-phenylacetophenone | DMPA |

| 4-methoxy-TEMPO | MTEMPO |

| Methacrylic Acid | MAA |

| 1,1-diphenylhexyllithium | DPHLi |

| Tetrahydrofuran | THF |

| Lithium 2-methoxyethoxide | LiOEM |

| 2-(trimethylsilyloxy)ethyl methacrylate | HEMA-TMS |

| Ferrocenylmethyl methacrylate | FMMA |

| Di(3-methoxybutyl) peroxydicarbonate | - |

| Styrene | - |

| Acrylonitrile | - |

| n-Butyl acrylate (B77674) | - |

| tert-Butyl methacrylate | tBMA |

| Glycidyl methacrylate | GMA |

| 2-(dimethylamino)ethyl methacrylate | DMAEMA |

| Ethyl α-lithioisobutyrate | EiBLi |

| sec-butyl lithium | sBuLi |

| Lithium chloride | LiCl |

| 2-hydroxyethyl methacrylate | HEMA |

| 2-hydroxypropyl methacrylate | HPMA |

| oligo(ethylene glycol) methyl ether methacrylate | OEGMA |

| n-butyl methacrylate | nBMA |

| 2-ethylhexyl acrylate | - |

| Poly(methyl methacrylate) | PMMA |

| Poly(hydroxyethyl methacrylate) | PHEMA |

| Poly(ferrocenylmethyl methacrylate) | PFMMA |

| Poly(styrene) | PS |

| Poly(n-butyl acrylate) | PnBA |

| Poly(tert-butyl methacrylate) | PtBMA |

| Poly(glycidyl methacrylate) | PGMA |

| Poly(dimethylaminoethyl methacrylate) | PDMAEMA |

| Poly(methacrylic acid) | PMAA |

| Poly(ethylene glycol) | PEG |

| Poly(isobutylene) | PIB |

| Poly(vinylidene chloride) | PVDC |

| Poly(ethylene-vinyl acetate) | EVA |

| Poly(vinyl chloride) | PVC |

| 2,2'-azobis(2,4-dimethylvaleronitrile) | ADMVN |

| bis(alkylphenyl)iodonium hexafluorophosphate | BAI |

| azobis(4-methoxy-2,4-dimethylvaleronitrile) | AMDV |

| tetraethylthiuram disulfide | TTDS |

| dibenzoyl disulfide | DBDS |

| S-benzyl N,N-diethyldithiocarbamate | BDT |

| 9-(4-vinylbenzyl)-9H-carbazole | VBK |

| 2,2-diphenyl-3-phenylimino-2,3-dihydroindol-1-yloxyl | DPAIO |

| 1-methoxy-1-(trimethylsiloxy)-2-methylpropene | MTS |

| 1,1-diphenyl-3-methylpentyllithium | DPMPLi |

| 1,1,4,4-tetraphenyl-1,4-dilithiobutane | TPDLB |

| 1,1-bis(49-trimethylsilylphenyl)-3-methylpentyllithium | - |

| (diphenylmethyl)potassium | Ph2CHK |

| diethylzinc | Et2Zn |

| 2-propynyl methacrylate | - |

| 3-trimethylsilyl-2-propynyl methacrylate | - |

| 2-butynyl methacrylate | - |

| 3-pentynyl methacrylate | - |

Mechanistic Aspects of Heterogeneous Polymerization

Heterogeneous polymerization techniques, such as emulsion, suspension, and dispersion polymerization, are employed to overcome challenges associated with bulk polymerization, like heat dissipation and viscosity control. The choice of method depends on the desired particle size, morphology, and application of the final polymer. For this compound, a relatively hydrophobic monomer due to its butyl group and limited water solubility, these techniques offer distinct mechanistic pathways. solubilityofthings.comchemicalbook.comcelanese.com

Emulsion Polymerization:

In a typical emulsion polymerization, the monomer is dispersed in a continuous phase, usually water, with the aid of a surfactant to form micelles. researchgate.net The polymerization is initiated by a water-soluble initiator. The primary locus of polymerization is within these monomer-swollen micelles. researchgate.net Oligomeric radicals formed in the aqueous phase enter the micelles, where propagation occurs. researchgate.net Due to the compartmentalization of the reaction in a large number of discrete particles, high polymerization rates and high molecular weights can be achieved simultaneously. researchgate.net

For this compound, its low water solubility suggests that it would readily partition into the hydrophobic cores of the micelles. The kinetics would likely follow the Smith-Ewart theory, with distinct intervals of particle nucleation, particle growth with a constant number of particles, and finally, a decrease in the polymerization rate due to monomer depletion. The final particle size of the poly(this compound) latex would be influenced by the surfactant and initiator concentrations.

Suspension Polymerization:

Suspension polymerization involves dispersing the monomer as fine droplets (typically 50-1000 µm) in a continuous phase, often water, where the monomer is insoluble. acs.org An oil-soluble initiator is dissolved in the monomer phase. Each monomer droplet acts as a tiny bulk reactor, and the polymerization kinetics within the droplets are similar to bulk polymerization. researcher.life To prevent the droplets from coalescing, a stabilizer is used to form a protective layer at the droplet-water interface. tandfonline.comtandfonline.com

Given the hydrophobic nature of this compound, it is well-suited for suspension polymerization. The process would yield spherical beads of poly(this compound). The particle size and distribution are primarily controlled by the type and concentration of the suspending agent, the monomer-to-water ratio, and the agitation speed. tandfonline.com

Dispersion Polymerization:

In dispersion polymerization, the monomer, initiator, and a steric stabilizer are all initially soluble in the reaction medium. cmu.edu As polymerization proceeds, the growing polymer chains become insoluble and precipitate, forming nuclei. The steric stabilizer then adsorbs onto the surface of these nuclei, preventing aggregation and allowing for the formation of monodisperse polymer particles. cmu.edu This method is typically used in organic media but can also be adapted for aqueous systems.

For this compound, a dispersion polymerization could be carried out in an organic solvent in which the monomer is soluble but the polymer is not. For instance, a mixture of an alcohol and a hydrocarbon could serve as the continuous phase. The kinetics are characterized by a period of homogeneous solution polymerization followed by particle nucleation and growth. The final particle size is influenced by the concentrations of monomer, initiator, and stabilizer, as well as the solvency of the medium for the resulting polymer. doi.org

The table below illustrates typical conditions for the heterogeneous polymerization of a related hydrophobic methacrylate, methyl methacrylate (MMA), which can serve as a starting point for developing systems for this compound.

| Parameter | Emulsion Polymerization of MMA | Suspension Polymerization of MMA | Dispersion Polymerization of MMA |

| Continuous Phase | Water | Water | Methanol/Water or Organic Solvent |

| Initiator | Potassium Persulfate (water-soluble) | Benzoyl Peroxide (oil-soluble) | Azobisisobutyronitrile (AIBN) |

| Stabilizer/Dispersant | Sodium Dodecyl Sulfate (Surfactant) | Poly(vinyl alcohol) (Protective Colloid) | Poly(N-vinylpyrrolidone) (Steric Stabilizer) |

| Monomer Phase | MMA | MMA | MMA |

| Typical Particle Size | 50 - 500 nm | 50 - 1000 µm | 1 - 10 µm |

| Locus of Polymerization | Monomer-swollen micelles | Monomer droplets | Precipitated polymer particles |

This table presents illustrative data for Methyl Methacrylate (MMA) as specific data for this compound is not widely available.

Copolymerization Studies of 3 Methoxybutyl Methacrylate

Synthesis of Block and Graft Copolymers Involving 3-MBMA

Sequential Monomer Addition Strategies

Sequential monomer addition is a cornerstone technique for the synthesis of block copolymers, where distinct polymer chains are covalently linked. This method relies on living or controlled polymerization techniques, such as living anionic polymerization or controlled radical polymerization (CRP) methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods allow for the polymerization of one monomer to near completion, followed by the introduction of a second monomer to grow the subsequent block from the active chain ends of the first block.

For 3-Methoxybutyl methacrylate (B99206), this strategy would enable the creation of well-defined block copolymers. For instance, a block copolymer of styrene (B11656) and MBMA could be synthesized by first polymerizing styrene and then adding MBMA to the living polystyrene chains. The successful synthesis of such block copolymers is contingent on the ability of the active polymer chain end of the first block to efficiently initiate the polymerization of the second monomer. In the case of methacrylates like MBMA, living anionic polymerization is a powerful tool, though it requires stringent purification of monomers and solvents to prevent termination of the living chain ends. kpi.uauliege.becmu.edu

Controlled radical polymerization techniques offer a more robust alternative, with greater tolerance to impurities and a wider range of applicable monomers. nih.govsigmaaldrich.com An acrylic block copolymer comprising a poly(3-Methoxybutyl methacrylate) segment can be produced using these methods. googleapis.com The process would involve the formation of a first polymer block, which then acts as a macroinitiator for the polymerization of the second monomer. The order of monomer addition is crucial and depends on the relative reactivities of the monomers and the stability of the propagating radicals. cmu.edu

Table 1: Hypothetical Sequential Copolymerization Schemes for this compound (MBMA) This table is illustrative and based on established polymerization principles, as specific experimental data for MBMA is limited.

| Polymerization Method | First Monomer (A) | Second Monomer (B) | Resulting Block Copolymer |

|---|---|---|---|

| Living Anionic Polymerization | Styrene | This compound | Polystyrene-block-poly(this compound) |

| ATRP | This compound | Methyl methacrylate | Poly(this compound)-block-poly(methyl methacrylate) |

Macroinitiator and Macromonomer Approaches

The macroinitiator and macromonomer techniques are versatile methods for synthesizing graft and block copolymers.

A macroinitiator is a polymer chain that contains one or more initiating sites from which a second polymer chain can be grown. researchgate.net For example, a polystyrene chain could be functionalized at its end with a group capable of initiating the polymerization of this compound. This approach is particularly useful when the polymerization mechanisms for the two monomers are incompatible for sequential addition. By first creating a macroinitiator, a block or graft copolymer can be formed in a subsequent, independent polymerization step. For instance, a poly(methyl methacrylate) chain with a terminal unsaturated group can act as a macroinitiator via addition-fragmentation chain transfer (AFCT), a process that could be applied to the synthesis of block copolymers involving MBMA. rsc.orgrsc.org

A macromonomer , conversely, is a polymer chain with a polymerizable functional group at one or both of its ends. researchgate.net This macromonomer can then be copolymerized with another conventional monomer to form a graft copolymer, where the macromonomer chains become the side chains of the final polymer. A process for preparing macromers that lists 3-methoxybutyl 2-methylprop-2-enoate (MBMA) as a potential monomer has been described, suggesting its feasibility for this approach. google.com For example, a poly(this compound) chain could be synthesized with a terminal methacrylate or styrenic group. This macromonomer could then be copolymerized with a monomer like styrene to yield a polystyrene backbone with poly(MBMA) grafts.

Table 2: Conceptual Macroinitiator/Macromonomer Syntheses with this compound (MBMA) This table illustrates potential synthetic routes based on general principles, pending specific experimental validation for MBMA.

| Technique | Description | Example Structure | Resulting Copolymer Type |

|---|---|---|---|

| Macroinitiator | A pre-formed polymer (e.g., Polystyrene) is functionalized with an initiating group (e.g., ATRP initiator) and then used to polymerize MBMA. | Polystyrene-Initiator + MBMA | Block Copolymer (PS-b-PMBMA) |

Gradient and Random Copolymerization Investigations

Gradient copolymers are a unique class of polymers where the monomer composition changes gradually along the polymer chain. uq.edu.au This continuous change in composition can lead to properties that are distinct from those of block or random copolymers. Gradient copolymers are typically synthesized in a semi-batch process where one monomer is fed into the reactor containing the other monomer over the course of the polymerization. uq.edu.au This "forced-gradient" copolymerization allows for precise control over the compositional profile along the chain. While specific studies detailing the synthesis of gradient copolymers with this compound are not prominent, the techniques used for other methacrylates, such as ATRP and RAFT, would be applicable. uq.edu.ausjtu.edu.cn The synthesis would involve starting the polymerization with one monomer (e.g., MMA) and then continuously feeding MBMA into the reaction vessel, resulting in chains that transition from being rich in MMA at one end to rich in MBMA at the other.

Table 3: Comparison of Gradient and Random Copolymer Architectures for a Hypothetical MMA/MBMA System

| Copolymer Type | Monomer Distribution | Synthesis Method Example | Potential Properties |

|---|---|---|---|

| Gradient | Composition varies continuously from MMA-rich to MBMA-rich along the chain. | Semi-batch ATRP with controlled feeding of MBMA into MMA. | Broad glass transition, unique interfacial properties. uq.edu.au |

| Random | Statistical distribution of MMA and MBMA units along the chain. | Batch free-radical polymerization of an MMA and MBMA mixture. | Single, composition-dependent glass transition temperature. |

Advanced Polymer Architectures and Topological Studies from 3 Methoxybutyl Methacrylate

Synthesis of Star Polymers Incorporating 3-MBMA Units

Star polymers are macromolecules consisting of multiple linear polymer chains, or "arms," linked to a central core. The synthesis of star polymers from methacrylate (B99206) monomers is well-established, typically employing controlled/living polymerization methods such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. sigmaaldrich.cn These methods allow for the creation of polymers with predetermined molecular weights and low polydispersity.

Two primary strategies are used for synthesizing star polymers:

Core-first approach: In this method, a multifunctional initiator (the core) is used to simultaneously initiate the polymerization of monomer units, growing the arms outwards. nih.gov For 3-MBMA, a multifunctional initiator with 3, 4, 6, or more initiating sites would be combined with the 3-MBMA monomer, a suitable catalyst system (e.g., a copper complex for ATRP), and a ligand in an appropriate solvent. The polymerization would proceed until the desired arm length is achieved. The number of arms in the final star polymer is determined by the functionality of the initiator core. nih.gov

Arm-first approach: This strategy involves first synthesizing linear polymer arms with a reactive terminal group. These living polymer arms are then reacted with a multifunctional linking agent to form the star-shaped macromolecule. For instance, linear poly(3-Methoxybutyl methacrylate) (p(3-MBMA)) chains could be synthesized via RAFT polymerization. These living arms can then be reacted with a divinyl compound as a cross-linking agent to form the core of the star. google.com

Table 1: Representative Conditions for Star Polymer Synthesis via O-ATRP (using MMA as a model for a methacrylate monomer)

| Number of Arms | Conversion (%) | Mn (kDa) | Đ (PDI) |

|---|---|---|---|

| 3-arm | 66 | 14.2 | 1.13 |

| 4-arm | 60 | 11.1 | 1.45 |

| 6-arm | 56 | 19.5 | 1.33 |

| 8-arm | 65 | 25.4 | 1.47 |

Data adapted from studies on methyl methacrylate. nih.gov Mn = Number-average molecular weight; Đ = Dispersity (Polydispersity Index, PDI).

Preparation of Brush Polymers and Polymer Grafts from 3-MBMA

Polymer brushes are assemblies of polymer chains tethered by one end to a surface or to the backbone of a linear polymer. This structure forces the chains to stretch away from the surface, creating a dense layer.

Grafting-from (Surface-Initiated Polymerization): This is the most common method for creating dense polymer brushes. A substrate is first functionalized with a layer of initiator molecules. The surface is then immersed in a solution containing the monomer (3-MBMA), a catalyst, and a ligand, initiating polymerization directly from the surface. nih.govresearchgate.net Surface-initiated ATRP (SI-ATRP) is a robust technique for growing well-defined polymethacrylate (B1205211) brushes. researchgate.netresearchgate.net The thickness and density of the p(3-MBMA) brushes could be controlled by adjusting reaction time, monomer concentration, and the surface density of the initiator. researchgate.net

Grafting-to: This method involves attaching pre-synthesized polymers to a surface. P(3-MBMA) chains with a reactive end-group would be prepared first and then reacted with a surface containing complementary functional groups. This method generally results in lower grafting densities compared to the "grafting-from" approach.

Graft Copolymers (Molecular Brushes): Here, p(3-MBMA) chains are grafted as side chains onto a primary polymer backbone. This can be achieved by copolymerizing a p(3-MBMA) macromonomer (a polymer chain with a polymerizable end group) with another monomer or by using a macroinitiator backbone from which the 3-MBMA side chains are grown. epo.org

Development of Hyperbranched and Dendritic Architectures

Hyperbranched and dendritic polymers are highly branched, three-dimensional macromolecules. Dendrimers have a perfectly branched, symmetrical structure, while hyperbranched polymers have a more irregular, randomly branched structure.

The synthesis of hyperbranched polymers typically requires specific monomers, such as ABx-type monomers where 'A' and 'B' are different reactive groups. nih.gov Alternatively, self-condensing vinyl polymerization (SCVP) of an "inimer" (a molecule that acts as both an initiator and a monomer) can be used. chemrxiv.org

This compound is a conventional (AB-type) vinyl monomer and, as such, its homopolymerization leads to linear chains. To create a hyperbranched structure using 3-MBMA, it would need to be copolymerized with a branching agent. core.ac.uk For example, a divinyl monomer like a disulfide diacrylate could be used as a branching agent in a RAFT copolymerization with 3-MBMA. core.ac.uk The ratio of the branching agent to the 3-MBMA monomer would be critical in controlling the degree of branching and preventing premature gelation. core.ac.uk No specific studies detailing the synthesis of hyperbranched or dendritic polymers from 3-MBMA were identified.

Network Polymerization and Crosslinked Systems (Focus on network formation mechanisms)

Network polymers, or thermosets, consist of polymer chains linked together by crosslinks, forming a single macroscopic molecule. For a monofunctional monomer like 3-MBMA, network formation is achieved by copolymerizing it with a multifunctional crosslinking agent.

Mechanism of Network Formation: The process is typically carried out via free-radical polymerization. A radical initiator is used to start the polymerization of the 3-MBMA monomers. Concurrently, the crosslinking agent, which contains two or more polymerizable groups (e.g., methacrylate groups), is incorporated into the growing polymer chains. When a crosslinker molecule is added to one chain, its remaining polymerizable group(s) can react with other growing chains. This process creates covalent bonds (crosslinks) between the linear polymer chains, leading to the formation of a three-dimensional network. pocketdentistry.com The point at which the system transitions from a viscous liquid to an insoluble solid (gel) is known as the gel point. The final properties of the crosslinked material, such as its rigidity, solvent swelling capacity, and thermal stability, are highly dependent on the crosslink density, which is controlled by the concentration of the crosslinking agent. pocketdentistry.com

Several patents mention 3-methoxybutyl acrylate (B77674) or methacrylate as a potential monomer component in crosslinkable compositions for various applications, including low-formaldehyde binders and rubber compositions. googleapis.comepo.org

Table 2: Common Crosslinking Agents for Methacrylate-Based Networks

| Crosslinker Name | Abbreviation | Structure Type |

|---|---|---|

| Ethylene Glycol Dimethacrylate | EGDMA | Dimethacrylate |

| Di(ethylene glycol) Dimethacrylate | DEGDMA | Dimethacrylate |

| Trimethylolpropane Trimethacrylate | TMPTA | Trimethacrylate |

| Pentaerythritol Tetrakis(3-mercaptopropionate) | QT | Thiol-ene Crosslinker |

| N,N'-Methylenebis(acrylamide) | BIS | Diamide |

This table lists general crosslinkers suitable for creating networks with methacrylate monomers like 3-MBMA.

Stimuli-Responsive Polymer Architectures via 3-MBMA Polymerization

Stimuli-responsive, or "smart," polymers undergo significant, reversible changes in their properties in response to small changes in their external environment, such as temperature, pH, or light. researchgate.net

The potential for poly(this compound) to exhibit stimuli-responsive behavior would primarily be linked to its thermo-responsiveness. Polymers with a balance of hydrophobic and hydrophilic groups can exhibit a Lower Critical Solution Temperature (LCST) in aqueous solutions. mdpi.com Below the LCST, the polymer is soluble, but above this temperature, it undergoes a phase transition and becomes insoluble. mdpi.com

The structure of 3-MBMA includes a hydrophobic butyl group and more hydrophilic ester and ether (methoxy) functionalities. This combination suggests that p(3-MBMA) could potentially exhibit LCST behavior in water or mixed aqueous solvents. The transition temperature would be influenced by the hydrophobic/hydrophilic balance imparted by the methoxybutyl side chain. mdpi.comcsic.es Studies on structurally similar polymers, such as those based on oligo(ethylene glycol) methacrylate or hydroxybutyl methacrylate, have shown that subtle changes in the side-chain structure can significantly impact the LCST. csic.esshef.ac.uk

To create polymers with more pronounced or tunable responsiveness, 3-MBMA could be copolymerized with other functional monomers. For example:

pH-Responsiveness: Copolymerization with acidic monomers like methacrylic acid or basic monomers like N,N-dimethylaminoethyl methacrylate (DMAEMA) would yield a pH-responsive copolymer. mdpi.com

Tunable Thermo-Responsiveness: Copolymerization with more hydrophilic or hydrophobic monomers can be used to adjust the LCST of the final material. mdpi.com

However, specific research quantifying the stimuli-responsive properties of homopolymers or copolymers of this compound is not prevalent in the reviewed literature.

Theoretical and Computational Investigations of 3 Methoxybutyl Methacrylate Polymerization

Quantum Chemical Calculations of Monomer Reactivity

Quantum chemical calculations are a powerful tool for understanding the intrinsic reactivity of a monomer. These calculations provide insights into the electronic structure and energy landscape of the polymerization reactions, which are fundamental to predicting the polymerization behavior of 3-Methoxybutyl methacrylate (B99206).

Electronic Structure and Reactivity Descriptors

The electronic structure of the 3-MBMA monomer would be investigated using methods like Density Functional Theory (DFT). Key reactivity descriptors that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The energy of the LUMO indicates the monomer's ability to accept an electron from a propagating radical, while the HOMO-LUMO energy gap is related to the monomer's kinetic stability. A smaller energy gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the 3-MBMA molecule. This allows for the identification of electrophilic and nucleophilic sites, which are the likely points of attack for radicals and other reactive species.

Atomic Charges: Calculating the partial charges on each atom, particularly those of the vinyl group and the carbonyl oxygen, can provide further insight into the monomer's reactivity and how it might interact with solvents or other monomers.

For a hypothetical 3-MBMA monomer, the presence of the methoxy (B1213986) group would likely influence the electron density of the methacrylate moiety through inductive and resonance effects, which would be quantifiable through these calculations.

| Reactivity Descriptor | Typical Calculated Value for a Methacrylate Monomer | Significance for 3-MBMA Polymerization |

| HOMO Energy | -7.0 to -6.5 eV | Indicates the electron-donating ability of the monomer. |

| LUMO Energy | -0.5 to 0.0 eV | Relates to the electron-accepting ability of the monomer. |

| HOMO-LUMO Gap | 6.5 to 7.0 eV | A smaller gap suggests higher reactivity in polymerization. |

| Dipole Moment | 1.5 to 2.0 D | Influences monomer orientation and interactions in the polymerization medium. |

Note: The values in this table are representative for typical methacrylate monomers and would need to be specifically calculated for 3-MBMA.

Transition State Analysis for Polymerization Steps

Quantum chemical calculations can be used to model the key steps in the free-radical polymerization of 3-MBMA, including initiation, propagation, and termination. By locating the transition state structures for these reactions, it is possible to calculate the activation energies.

Propagation Step: The addition of a 3-MBMA monomer to a growing polymer chain radical would be a key focus. The activation energy for this step is a critical parameter for determining the rate of polymerization.

Chain Transfer Reactions: The possibility of chain transfer to the monomer or solvent can also be investigated. The presence of the methoxybutyl group might introduce alternative pathways for chain transfer that could influence the molecular weight of the resulting polymer.

Comparing the calculated activation energies for the polymerization of 3-MBMA with those of other well-studied methacrylates would provide a theoretical basis for predicting its relative polymerization rate.

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) simulations can provide a dynamic, atomistic view of the polymerization process, offering insights that are complementary to the static picture from quantum chemical calculations.

Chain Growth Modeling and Conformation Analysis

MD simulations can be used to model the growth of a poly(3-methoxybutyl methacrylate) chain in a simulated reaction environment. This would involve:

Building a Monomer System: A simulation box containing a number of 3-MBMA monomers, an initiator, and optionally a solvent, would be constructed.

Simulating Polymerization: Using a reactive force field or a multi-scale modeling approach, the polymerization process can be simulated, allowing for the observation of chain growth over time.

Conformation Analysis: As the polymer chain grows, its conformational properties, such as the radius of gyration and end-to-end distance, can be analyzed. The bulky and flexible 3-methoxybutyl side chain would be expected to have a significant impact on the polymer's conformation and its solution properties.

Interaction Energies in Polymerization Media

MD simulations are also well-suited for studying the interactions between the different components of the polymerization system.

Monomer-Solvent Interactions: The interaction energy between the 3-MBMA monomer and various solvents could be calculated to predict its solubility and how the solvent might affect the polymerization kinetics.

Polymer-Solvent Interactions: Similarly, the interaction between the growing polymer chain and the solvent can be studied to understand the polymer's solution behavior and the thermodynamics of the polymerization process.

Inter-chain Interactions: In bulk polymerization simulations, the interactions between different polymer chains can be analyzed to predict properties of the final material, such as its density and glass transition temperature.

| Interaction Pair | Typical Interaction Energy (kcal/mol) | Relevance to 3-MBMA Polymerization |

| Monomer - Toluene (B28343) | -2 to -4 | Understanding solubility and solvent effects on kinetics. |

| Polymer Chain - Toluene | -10 to -20 (per monomer unit) | Predicting polymer solution properties. |

| Monomer - Monomer | -3 to -5 | Influences bulk polymerization behavior. |

| Polymer Chain - Polymer Chain | -15 to -25 (per monomer unit) | Relates to the properties of the final polymer material. |

Note: These are estimated values for a methacrylate system and would require specific simulation for 3-MBMA.

Kinetic Modeling of 3-MBMA Polymerization Systems

Kinetic modeling aims to develop a mathematical description of the polymerization process that can predict macroscopic properties, such as the rate of polymerization and the molecular weight distribution of the polymer.

A kinetic model for the free-radical polymerization of 3-MBMA would typically include the following elementary reactions:

Initiator Decomposition: The thermal or photochemical decomposition of an initiator to form primary radicals.

Initiation: The reaction of a primary radical with a 3-MBMA monomer to start a polymer chain.

Propagation: The repeated addition of 3-MBMA monomers to the growing polymer chain radical.

Chain Transfer: The transfer of the radical activity to another molecule (monomer, solvent, or chain transfer agent), terminating one chain and starting another.

Termination: The destruction of two growing polymer chain radicals, either by combination or disproportionation.

The rate constants for these reactions would be the key parameters in the model. While some of these could be estimated from quantum chemical calculations, they are often determined by fitting the model to experimental data. A comprehensive kinetic model for 3-MBMA polymerization would allow for the prediction of how changes in reaction conditions (e.g., temperature, initiator concentration, monomer concentration) would affect the outcome of the polymerization.

Prediction of Polymer Microstructure and Stereoregularity via Computational Methods

Computational chemistry offers powerful tools for predicting the outcome of polymerization reactions, providing insights into the microstructure and stereoregularity (tacticity) of the resulting polymer chains. These predictions are crucial as they directly influence the macroscopic properties of the material, such as its mechanical strength, thermal stability, and optical clarity. Methodologies like quantum mechanics (QM) and molecular dynamics (MD) simulations are typically employed to model the polymerization process at an atomic level.

For polymethacrylates, these computational methods would generally be used to:

Calculate the activation energies for the addition of a monomer to a growing polymer chain in different stereochemical configurations (isotactic, syndiotactic, or atactic).

Simulate the conformational preferences of the polymer chain and the steric and electronic effects of the side chains that influence stereocontrol.

Determine the probability of forming different tactic sequences (e.g., dyads, triads, pentads) under various reaction conditions.

However, a thorough search for scholarly articles and research data has found no specific studies applying these computational methods to this compound. The existing body of research on computational polymer chemistry tends to focus on more common monomers like methyl methacrylate or tert-butyl methacrylate. Without dedicated research, it is not possible to generate scientifically accurate and detailed findings, including predictive data tables, for the stereoregularity of poly(this compound).

The creation of such data would require original research involving complex calculations and simulations that are beyond the scope of this article. Any attempt to extrapolate findings from other methacrylates would be speculative and would not meet the standards of scientific accuracy, as the specific ether linkage and butyl group in the side chain of this compound are expected to have unique electronic and steric influences on its polymerization.

Consequently, no data tables or detailed research findings on the predicted microstructure and stereoregularity of poly(this compound) can be presented.

Analytical Methodologies in 3 Methoxybutyl Methacrylate Polymerization Studies

Spectroscopic Characterization Techniques for Polymers of 3-MBMA

Spectroscopic methods are indispensable for probing the chemical structure of p(3-MBMA) and monitoring the conversion of the 3-methoxybutyl methacrylate (B99206) (3-MBMA) monomer into its polymeric form.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the chemical environment of atoms within the 3-MBMA monomer and the resulting polymer. Both ¹H NMR and ¹³C NMR are utilized to confirm the structure of the polymer and to track the progress of the polymerization reaction.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the polymer. The carbonyl carbon of the ester group in poly(methacrylates) typically resonates in the region of 176-178 ppm. researchgate.net The chemical shifts of the carbons in the 3-methoxybutyl side chain and the polymer backbone can also be assigned to provide a complete structural confirmation. For the related small molecule, 3-methoxybutyl acetate, the carbonyl carbon appears at approximately 171 ppm, the methoxy (B1213986) carbon at 56 ppm, and the carbons of the butyl chain between 20-75 ppm. Similar resonances would be expected for p(3-MBMA).

Table 1: Expected ¹H NMR and ¹³C NMR Signal Regions for Poly(3-Methoxybutyl Methacrylate) Specific chemical shift values for poly(this compound) are not available in the provided search results. The data below is based on general knowledge of similar methacrylate polymers and related small molecules.

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Polymer Backbone (CH₂) | 1.5 - 2.5 |

| Polymer Backbone (α-CH₃) | 0.8 - 1.2 | |

| OCH₂ (Ester) | 3.8 - 4.2 | |

| OCH₃ | 3.2 - 3.4 | |

| ¹³C | Carbonyl (C=O) | 175 - 180 |

| Polymer Backbone (quaternary C) | 44 - 46 | |

| Polymer Backbone (CH₂) | 51 - 55 | |

| OCH₃ | 55 - 60 |

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for monitoring the polymerization of 3-MBMA and confirming the structure of the resulting polymer. The key spectral change observed during polymerization is the disappearance of the characteristic absorption band of the carbon-carbon double bond (C=C) of the methacrylate monomer, which is typically found around 1636 cm⁻¹. nih.govplos.org

The FTIR spectrum of p(3-MBMA) is expected to be dominated by strong absorption bands corresponding to the ester group. A prominent peak for the carbonyl (C=O) stretching vibration is anticipated around 1730 cm⁻¹. researchgate.net Additionally, characteristic peaks for the C-O-C stretching vibrations of the ester group are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹. nih.gov The presence of C-H stretching and bending vibrations from the alkyl groups of the polymer backbone and the 3-methoxybutyl side chain would also be observed. By comparing the FTIR spectrum of the reaction mixture over time to that of the pure monomer, the degree of conversion can be qualitatively and sometimes quantitatively assessed.

Table 2: Expected Characteristic FTIR Absorption Bands for Poly(this compound) Specific peak positions for poly(this compound) are not available in the provided search results. The data below is based on general knowledge of similar methacrylate polymers.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2950 | C-H Stretching | Alkyl groups |

| ~1730 | C=O Stretching | Ester |

| ~1450 | C-H Bending | CH₂ and CH₃ groups |

| ~1150-1250 | C-O-C Stretching | Ester |

Chromatographic Techniques for Polymer Characterization

Chromatographic methods are essential for determining the molecular weight characteristics of p(3-MBMA) and for quantifying any unreacted monomer.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique used to determine the molecular weight distribution of p(3-MBMA). This method separates polymer chains based on their hydrodynamic volume in solution. shimadzu.com From the GPC data, several important parameters can be calculated: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net

The PDI provides a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a perfectly monodisperse polymer where all chains have the same length. For polymers synthesized via conventional free radical polymerization, the PDI is typically greater than 1.5. Controlled radical polymerization techniques can yield p(3-MBMA) with a much narrower molecular weight distribution, with PDI values approaching 1.1. researchgate.net While specific GPC data for p(3-MBMA) is not available in the provided search results, a typical analysis would involve dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and analyzing it using a GPC system calibrated with polymer standards of a known molecular weight, such as polystyrene or poly(methyl methacrylate). lcms.cz

Table 3: Typical Molecular Weight Data Obtainable from GPC/SEC Analysis This table illustrates the type of data obtained from GPC/SEC analysis for a hypothetical poly(this compound) sample, as specific data is not available in the provided search results.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Mn (g/mol) | Number-Average Molecular Weight | 50,000 |

| Mw (g/mol) | Weight-Average Molecular Weight | 75,000 |

| PDI (Mw/Mn) | Polydispersity Index | 1.5 |

Gas Chromatography (GC) is a sensitive and robust technique for the determination of residual 3-MBMA monomer in the final polymer product. polymersolutions.com This is particularly important for applications where the presence of unreacted monomer is a concern. The analysis is typically performed using a GC system equipped with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) for detection. polymersolutions.com

For quantitative analysis, the polymer sample is dissolved in a suitable solvent, and a known amount of an internal standard is added. The solution is then injected into the GC, where the volatile monomer is separated from the non-volatile polymer and the solvent. The amount of residual monomer can be accurately determined by comparing the peak area of the monomer to that of the internal standard using a calibration curve. Headspace GC-MS is another powerful approach that can be used for this analysis, offering high sensitivity and specificity. 43.230.198nih.gov

Mass Spectrometry for Polymer End-Group Analysis and Mechanistic Insights

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), is a valuable tool for the characterization of polymer end-groups. jeol.comjeol.com The analysis of end-groups provides crucial information about the initiation and termination steps of the polymerization reaction, offering insights into the polymerization mechanism.

In a MALDI-TOF MS experiment, the polymer sample is mixed with a matrix compound and a cationizing agent. The mixture is then irradiated with a laser, causing the polymer molecules to desorb and ionize. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio, allowing for the determination of the molecular weight of individual polymer chains. By analyzing the mass of the polymer chains and knowing the mass of the repeating monomer unit, the mass and therefore the chemical structure of the end-groups can be deduced. jeol.com This technique is particularly useful for polymers synthesized by controlled polymerization methods where the end-group functionality is well-defined.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

No specific studies utilizing MALDI-TOF MS for the analysis of poly(this compound) were found. This technique is generally used to determine the molecular weight distribution, end-group analysis, and to identify oligomeric series in synthetic polymers.

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

No specific research applying DART-MS to the study of this compound polymerization was identified. DART-MS is typically used for rapid, direct analysis of samples with minimal preparation, often to detect residual monomers or additives.

Thermal Analysis for Polymerization Outcome Assessment (Mechanistic focus on decomposition)

Detailed thermal analysis data for poly(this compound) is not available in the reviewed literature.

Thermogravimetric Analysis (TGA) for Polymer Decomposition Pathways